molecular formula C10H11NO4 B14410095 Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate CAS No. 82698-90-6

Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate

Cat. No.: B14410095
CAS No.: 82698-90-6
M. Wt: 209.20 g/mol
InChI Key: NRHFXKVYEAALQV-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate is an organic compound with a complex structure that includes a cyano group, a dimethyl-substituted oxolanone ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate typically involves the reaction of methyl cyanoacetate with a suitable aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where methyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as calcite or fluorite may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate involves its reactivity with various nucleophiles and electrophiles. The cyano group and ester functional group are key sites for chemical reactions. The compound can act as a Michael acceptor, participating in conjugate addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacetate: A simpler analog with similar reactivity but lacking the oxolanone ring.

    Ethyl cyanoacetate: Similar structure with an ethyl ester group instead of a methyl ester.

    Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate: Another ester with a different cyclic structure.

Uniqueness

Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate is unique due to the presence of the dimethyl-substituted oxolanone ring, which imparts distinct reactivity and steric properties

Properties

CAS No.

82698-90-6

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-cyano-2-(4,4-dimethyl-2-oxooxolan-3-ylidene)acetate

InChI

InChI=1S/C10H11NO4/c1-10(2)5-15-9(13)7(10)6(4-11)8(12)14-3/h5H2,1-3H3

InChI Key

NRHFXKVYEAALQV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C1=C(C#N)C(=O)OC)C

Origin of Product

United States

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